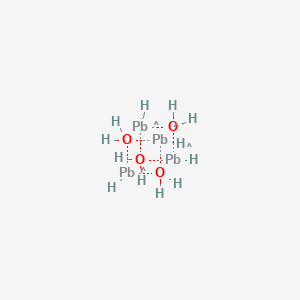
Tetralead tetraoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetralead tetraoxide, also known as lead tetroxide, is an inorganic compound with the formula ( \text{Pb}_4\text{O}_4 ). It is a bright red or orange solid that is used primarily as a pigment and in the manufacture of batteries. This compound is an example of a mixed valence compound, containing both lead(II) and lead(IV) in a 2:1 ratio .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetralead tetraoxide can be synthesized by the calcination of lead(II) oxide (PbO) in air at temperatures around 450–480°C: [ 6 \text{PbO} + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 ] The resulting material may contain impurities of PbO, which can be removed by treatment with potassium hydroxide solution .
Another method involves the oxidative annealing of lead(II) carbonate (cerussite) in air: [ 6 \text{PbCO}_3 + \text{O}_2 \rightarrow 2 \text{Pb}_3\text{O}_4 + 6 \text{CO}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced through similar calcination processes, often starting with lead(II) oxide or lead(II) carbonate. The process is carefully controlled to ensure the correct temperature and oxygen levels to produce high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetralead tetraoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to lead dioxide (PbO2).
Reduction: It can be reduced to lead(II) oxide (PbO) or metallic lead.
Acid-Base Reactions: It reacts with acids to form lead salts and water.
Common Reagents and Conditions
Hydrochloric Acid: Dissolves this compound to form lead chloride and water.
Acetic Acid: Reacts to form lead acetate.
Nitric Acid and Hydrogen Peroxide: Used to dissolve this compound in a mixture.
Major Products Formed
Lead(II) Oxide (PbO): Formed by the reduction of this compound.
Lead Dioxide (PbO2): Formed by the oxidation of this compound.
Lead Salts: Formed by reactions with various acids.
Aplicaciones Científicas De Investigación
Tetralead tetraoxide has several applications in scientific research and industry:
Battery Manufacturing: It is essential in the production of lead-acid batteries, where it is used in the positive plates.
Pigments: Used as a pigment in paints and coatings due to its bright red or orange color.
Rustproof Primers: Applied as a rustproof primer for iron and steel.
Glass and Ceramics: Used in the production of certain types of glass and ceramics.
Mecanismo De Acción
The mechanism by which tetralead tetraoxide exerts its effects is primarily through its redox properties. In lead-acid batteries, it participates in the electrochemical reactions that generate electrical energy.
Comparación Con Compuestos Similares
Similar Compounds
Lead Monoxide (PbO): Used in battery manufacturing and glass production.
Lead Dioxide (PbO2): Used in lead-acid batteries and as an oxidizing agent.
Pentalead Tetraoxide Sulphate: Used in battery manufacturing and as a stabilizer in PVC.
Uniqueness
Tetralead tetraoxide is unique due to its mixed valence state, which allows it to participate in both oxidation and reduction reactions. This property makes it particularly valuable in applications such as battery manufacturing, where both types of reactions are essential .
Propiedades
Número CAS |
36502-09-7 |
|---|---|
Fórmula molecular |
H12O4Pb4 |
Peso molecular |
9.0e+02 g/mol |
InChI |
InChI=1S/4H2O.4Pb.4H/h4*1H2;;;;;;;; |
Clave InChI |
VVXAQZLCCMRFHC-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.[PbH].[PbH].[PbH].[PbH] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


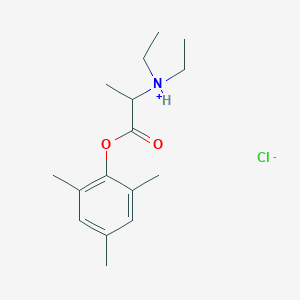
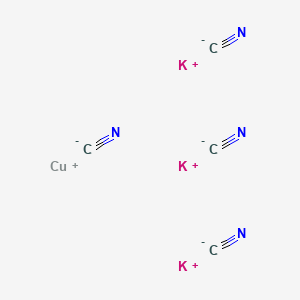
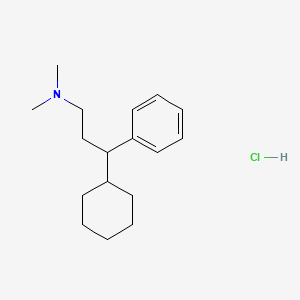
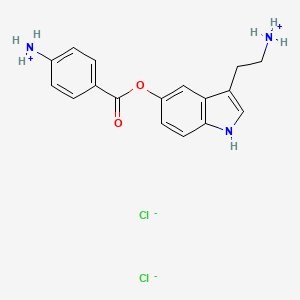


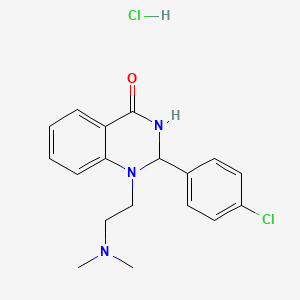

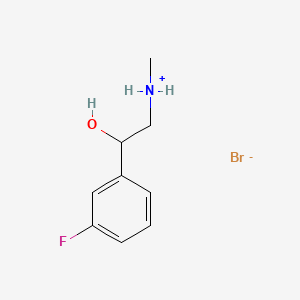


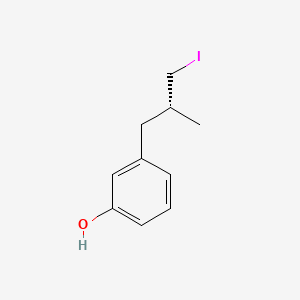

![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/structure/B15342067.png)
